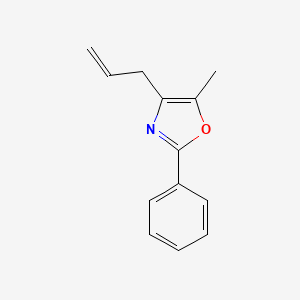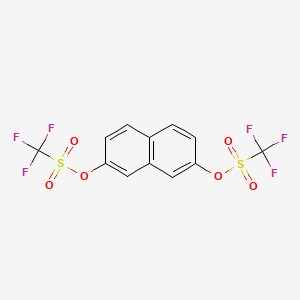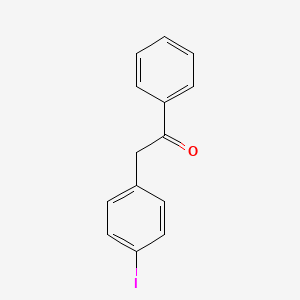
1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI) is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two isopropyl groups attached to the second and fifth positions of the pyrrole ring, and an amine group attached to the first position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI) can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione is condensed with an appropriate amine under acidic conditions. Another method involves the reaction of 2,5-dimethoxytetrahydrofuran with isopropylamine in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include pyrrole oxides, pyrrolidine derivatives, and various substituted pyrroles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrole derivatives, including 1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI), are investigated for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase, which are involved in essential biological processes. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1H-Pyrrol-1-amine: A simpler pyrrole derivative with similar structural features but lacking the isopropyl groups.
2,5-Dimethyl-1H-pyrrol-1-amine: Another pyrrole derivative with methyl groups instead of isopropyl groups.
2,4-Diphenyl-1H-pyrrol-1-amine: A more complex pyrrole derivative with phenyl groups attached to the pyrrole ring.
Uniqueness: 1H-Pyrrol-1-amine,2,5-bis(1-methylethyl)-(9CI) is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. The steric and electronic effects of these groups can lead to different reaction pathways and interactions with biological targets compared to other pyrrole derivatives.
Propriétés
Formule moléculaire |
C10H18N2 |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
2,5-di(propan-2-yl)pyrrol-1-amine |
InChI |
InChI=1S/C10H18N2/c1-7(2)9-5-6-10(8(3)4)12(9)11/h5-8H,11H2,1-4H3 |
Clé InChI |
QVFIRPJGSQGVKH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(N1N)C(C)C |
SMILES canonique |
CC(C)C1=CC=C(N1N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1639695.png)


![(Z)-7-[(2E,5S)-5-Hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1639702.png)










